Cas no 2260669-28-9 (β-Sitosterol-d)

β-Sitosterol-d 化学的及び物理的性質
名前と識別子
-
- β-Sitosterol-d
- HY-132382S
- CS-0200517
- MS-27405
- F90637
- Sitosterol-d7
- 5-Cholesten-24(RS)-ethyl-3beta-ol-25,26,26,26,27,27,27-d7
- (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-ethyl-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- beta-Sitosterol-d7 (mixture of diasteromers)
- b-Sitosterol-d7 (mixture of diasteromers)
- 2260669-28-9
- 5-Cholesten-24(RS)-ethyl-3ss-ol-25,26,26,26,27,27,27-d7; 24(R,S)-Stigmast-5-en-3ss-ol;
-
- インチ: 1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21?,23+,24+,25-,26+,27+,28+,29-/m1/s1/i2D3,3D3,19D
- InChIKey: KZJWDPNRJALLNS-GNYYFJBRSA-N
- ほほえんだ: [C@H]1(CC2=CC[C@]3([H])[C@@]([H])([C@]2(CC1)C)CC[C@]1([C@@]3([H])CC[C@]1([H])[C@@H](CCC(C(C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])CC)C)C)O
計算された属性
- せいみつぶんしりょう: 421.430103436g/mol
- どういたいしつりょう: 421.430103436g/mol
- 同位体原子数: 7
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 634
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 9.3
β-Sitosterol-d 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-132382S-5mg |
β-Sitosterol-d |
2260669-28-9 | ≥98.0% | 5mg |
¥2250 | 2024-05-24 | |
TRC | S497052-100mg |
b-Sitosterol-d7 (mixture of diasteromers) |
2260669-28-9 | 100mg |
$ 1430.00 | 2023-09-06 | ||
TRC | S497052-50mg |
b-Sitosterol-d7 (mixture of diasteromers) |
2260669-28-9 | 50mg |
$ 781.00 | 2023-09-06 | ||
TRC | S497052-10mg |
b-Sitosterol-d7 (mixture of diasteromers) |
2260669-28-9 | 10mg |
$ 181.00 | 2023-09-06 | ||
MedChemExpress | HY-132382S-10mg |
β-Sitosterol-d |
2260669-28-9 | ≥98.0% | 10mg |
¥7150 | 2023-09-01 | |
MedChemExpress | HY-132382S-1mg |
β-Sitosterol-d |
2260669-28-9 | ≥98.0% | 1mg |
¥900 | 2024-05-24 |
β-Sitosterol-d 関連文献
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
β-Sitosterol-dに関する追加情報
β-Sitosterol-d: A Comprehensive Overview
β-Sitosterol-d, also known by its CAS number 2260669-28-9, is a steroidal alcohol that has garnered significant attention in the fields of pharmacology, nutrition, and cosmetics. This compound is a derivative of β-sitosterol, a naturally occurring plant sterol found in various vegetables, fruits, and nuts. The "d" in its name signifies that it is a dehydrogenated form, which introduces unique chemical properties that enhance its bioactivity and potential applications.
Recent studies have highlighted the role of β-sitosterol-d in modulating cellular signaling pathways, particularly in the context of inflammation and oxidative stress. Research published in the Nutrients journal has demonstrated that β-sitosterol-d exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that β-sitosterol-d could be a promising candidate for the development of novel anti-inflammatory therapies.
In addition to its anti-inflammatory properties, β-sitosterol-d has been shown to possess significant antioxidant activity. A study conducted by researchers at the University of California revealed that β-sitosterol-d effectively scavenges free radicals and protects cellular membranes from oxidative damage. This makes it a valuable ingredient in skincare products aimed at combating signs of aging and environmental stressors.
The application of β-sitosterol-d extends beyond pharmacology and cosmetics. In the field of nutrition, β-sitosterol-d has been incorporated into functional foods to improve lipid metabolism and reduce cholesterol levels. Clinical trials have demonstrated that regular consumption of β-sitosterol-d-enriched foods can lead to a significant reduction in low-density lipoprotein (LDL) cholesterol, thereby lowering the risk of cardiovascular diseases.
From a structural perspective, β-sitosterol-d differs from its parent compound β-sitosterol by the absence of hydrogen atoms at specific positions on the steroidal ring. This modification enhances its solubility and bioavailability, making it more effective in delivering therapeutic benefits. Advanced spectroscopic techniques, such as NMR and X-ray crystallography, have been employed to elucidate the molecular structure of β-sitosterol-d, providing insights into its interactions with cellular components.
The synthesis of β-sitosterol-d involves a multi-step process that includes extraction from natural sources followed by chemical modification. Recent advancements in green chemistry have enabled the development of more sustainable methods for producing β-sitosterol-d, reducing environmental impact while maintaining high purity standards.
In conclusion, β-sitosterol-d (CAS No: 2260669-28-9) is a versatile compound with a wide range of applications in medicine, nutrition, and cosmetics. Its unique chemical properties and bioactivity make it a subject of ongoing research interest. As new studies continue to uncover its potential benefits, β-sitosterol-d is poised to play an increasingly important role in advancing human health and well-being.
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